lithium(1+) 4,6-dichloropyridazine-3-carboxylate
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Overview
Description
Lithium(1+) 4,6-dichloropyridazine-3-carboxylate is a chemical compound with the molecular formula C5H3Cl2LiN2O2. It is a lithium salt of 4,6-dichloropyridazine-3-carboxylic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4,6-dichloropyridazine-3-carboxylate typically involves the reaction of 4,6-dichloropyridazine-3-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include a temperature range of 2-8°C to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the quality and consistency of the product. The compound is often produced in solid form and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4,6-dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted pyridazine derivatives .
Scientific Research Applications
Lithium(1+) 4,6-dichloropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) 4,6-dichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyridazine-3-carboxylic acid: The parent acid of the lithium salt.
4,6-Dichloropyridazine: A related compound with similar structural features but lacking the carboxylate group.
Uniqueness
Lithium(1+) 4,6-dichloropyridazine-3-carboxylate is unique due to the presence of the lithium ion, which can influence its reactivity and biological activity. The lithium ion can also enhance the solubility of the compound in polar solvents, making it more versatile for various applications .
Properties
CAS No. |
2245238-80-4 |
---|---|
Molecular Formula |
C5HCl2LiN2O2 |
Molecular Weight |
198.9 |
Purity |
95 |
Origin of Product |
United States |
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